BPP-2 GHSR ligand mechanism of action
BPP-2 GHSR ligand mechanism of action
An In-Depth Technical Guide on the Mechanism of Action of the BPP-2 GHSR Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor, is a G protein-coupled receptor (GPCR) that plays a pivotal role in a wide array of physiological processes. These include the regulation of growth hormone secretion, appetite stimulation, energy homeostasis, and glucose metabolism.[1][2][3] The receptor is activated by the endogenous ligand ghrelin, a 28-amino acid peptide hormone primarily produced in the stomach.[4] A unique characteristic of ghrelin is the requirement of octanoylation on its third serine residue for receptor activation.[5] GHSR is also notable for its high level of constitutive (ligand-independent) activity, which is estimated to be around 50% of its maximal capacity.[6][7]
BPP-2 is a novel ligand developed for the Growth Hormone Secretagogue Receptor.[8] It has been identified as a potential PET (Positron Emission Tomography) probe, which suggests its utility in imaging and studying the distribution and density of GHSR in vivo, particularly in the brain.[8] This guide provides a comprehensive overview of the mechanism of action of BPP-2, contextualized within the known signaling paradigms of the GHSR.
BPP-2 and GHSR Binding Properties
The interaction of a ligand with its receptor is the first step in initiating a cellular response. For BPP-2, this involves binding to GHSR. The affinity of this interaction is a key quantitative parameter.
Quantitative Data: Binding Affinity
The binding affinity of BPP-2 for GHSR has been determined using radiolabeling techniques. This data is crucial for understanding its potential potency and for designing in vitro and in vivo experiments.
| Ligand | Receptor | Parameter | Value | Reference |
| ¹⁸F-BPP-2 | GHSR | Kᵢ | 274 nM | [8] |
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Kᵢ (Inhibition Constant): Represents the concentration of a competing ligand (in this case, BPP-2) that will bind to half of the binding sites at equilibrium in the presence of a radioligand. A lower Kᵢ value indicates a higher binding affinity.
GHSR Signaling Pathways
Upon ligand binding, GHSR undergoes a conformational change, enabling it to interact with and activate intracellular signaling partners. GHSR is known for its promiscuous coupling to several G protein subtypes and its ability to signal through G protein-independent pathways, such as those involving β-arrestins.[6][9][10]
Gαq/11-Mediated Signaling
The canonical and most well-characterized signaling pathway for GHSR involves its coupling to the Gαq/11 family of G proteins.[5][6]
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Activation of Phospholipase C (PLC): Ligand-activated GHSR acts as a guanine (B1146940) nucleotide exchange factor (GEF) for Gαq/11, promoting the exchange of GDP for GTP. The activated Gαq-GTP subunit then stimulates the enzyme Phospholipase C (PLC).[5][11]
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Generation of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6]
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Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.[1][6][12] This rapid increase in intracellular calcium is a hallmark of GHSR activation and is a common readout in functional assays.[1]
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Activation of Protein Kinase C (PKC): DAG, along with the increased cytosolic Ca²⁺, activates members of the Protein Kinase C (PKC) family, which then phosphorylate a variety of downstream target proteins, leading to diverse cellular responses.[13]
Gαs and Gαi/o-Mediated Signaling
GHSR can also couple to Gαs and Gαi/o proteins, which modulate the activity of adenylyl cyclase (AC) and, consequently, the levels of cyclic AMP (cAMP).
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Gαs Coupling: In some cellular contexts, such as in neuropeptide Y (NPY)-containing neurons, GHSR can couple to Gαs.[1][7] Activated Gαs stimulates adenylyl cyclase, leading to an increase in cAMP production. cAMP then activates Protein Kinase A (PKA), which mediates downstream effects.[7]
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Gαi/o Coupling: In other cell types, like pancreatic β-cells, GHSR couples to Gαi/o.[10] Activated Gαi/o inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.[6] This pathway is involved in the ghrelin-mediated suppression of insulin (B600854) secretion.[10]
Gα12/13-Mediated Signaling
Evidence suggests that GHSR can also signal through Gα12/13 proteins.[10][14] This pathway leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). This signaling axis is primarily involved in regulating cytoskeletal dynamics.[11][14]
β-Arrestin-Mediated Signaling and Receptor Internalization
Like many GPCRs, agonist-induced activation of GHSR leads to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[1][13]
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Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the receptor. It also acts as an adaptor protein to facilitate the internalization (endocytosis) of the receptor from the cell surface, a key mechanism for signal termination and receptor recycling.[1][13]
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G Protein-Independent Signaling: β-arrestins can also act as signal transducers themselves by serving as scaffolds for other signaling proteins. A prominent example is the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[12][15]
Mitogen-Activated Protein Kinase (MAPK) Pathway
Activation of the ERK1/2 pathway is a common downstream consequence of GHSR activation.[12][15] This activation can occur through both G protein-dependent and β-arrestin-dependent mechanisms, often with distinct spatial and temporal patterns.[15] Phosphorylated ERK1/2 (p-ERK) can translocate to the nucleus to regulate gene transcription, influencing cellular processes like proliferation and differentiation.[16]
Caption: Overview of major GHSR signaling pathways upon ligand binding.
Experimental Protocols
Characterizing the mechanism of action of a novel ligand like BPP-2 involves a suite of standardized in vitro assays. These experiments are designed to quantify its binding characteristics and functional effects on the receptor's signaling pathways.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a ligand for its receptor.[17][18][19] It uses a radioactively labeled ligand to quantify binding to receptor preparations, typically cell membranes.
Objective: To determine the binding affinity (Kᵢ) of BPP-2 for GHSR.
Methodology (Competition Binding):
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Receptor Preparation: Membranes are prepared from cells stably expressing GHSR. The protein concentration of the membrane preparation is quantified (e.g., using a BCA assay).
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Assay Setup: The assay is typically performed in 96-well plates. Each well contains:
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A fixed concentration of the radioligand (e.g., ¹²⁵I-Ghrelin).
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A fixed amount of the GHSR-containing membrane preparation.
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Increasing concentrations of the unlabeled competitor ligand (BPP-2).
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Assay buffer.
-
-
Incubation: The plates are incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.[17]
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Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
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Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor (BPP-2). A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of BPP-2 that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kₔ) of the radioligand used.
Caption: Experimental workflow for a competition radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the activation of the Gαq/11 pathway by detecting the transient increase in intracellular calcium concentration ([Ca²⁺]i) following receptor stimulation.[20][21][22]
Objective: To determine if BPP-2 is an agonist of GHSR-mediated Gαq signaling and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ).
Methodology:
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Cell Culture: Cells stably expressing GHSR (e.g., HEK293 or CHO cells) are seeded into black, clear-bottom 96- or 384-well plates and grown overnight.[21]
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Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash Calcium 5/6 kit).[20][23] These dyes are cell-permeant and become fluorescent upon binding to Ca²⁺. The incubation is typically for 30-60 minutes at 37°C.[21] Probenecid may be included to prevent dye leakage from the cells.[20][21]
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Compound Preparation: A dilution series of the test compound (BPP-2) is prepared in a separate plate.
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Measurement: The assay plate containing the cells is placed into a kinetic fluorescence plate reader (e.g., a FlexStation or FLIPR).[20][24]
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Agonist Addition: The instrument measures a baseline fluorescence reading for a few seconds, then automatically adds the BPP-2 dilutions to the wells while continuing to record the fluorescence intensity over time (typically 1-3 minutes).[24]
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Data Analysis: The change in fluorescence (peak signal minus baseline) is calculated for each concentration of BPP-2. The data are plotted as the fluorescence response versus the log concentration of BPP-2. A sigmoidal dose-response curve is fitted to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response), often relative to a reference agonist like ghrelin.
References
- 1. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. Frontiers | LEAP-2: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Differential functional selectivity and downstream signaling bias of ghrelin receptor antagonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Potential new role of the GHSR-1a-mediated signaling pathway in cardiac remodeling after myocardial infarction (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ghrelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. en.bio-protocol.org [en.bio-protocol.org]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 23. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
